molecular formula C16H17BrN4O B2570447 ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-bromophenyl)methanone CAS No. 2309538-70-1

((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-bromophenyl)methanone

Cat. No.: B2570447
CAS No.: 2309538-70-1
M. Wt: 361.243
InChI Key: INISGPDBBBKQLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-bromophenyl)methanone is a useful research compound. Its molecular formula is C16H17BrN4O and its molecular weight is 361.243. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-bromophenyl)methanone represents a class of bioactive molecules that have garnered attention for their potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique bicyclic structure combined with a triazole moiety, which is known for enhancing biological activity through various mechanisms.

  • IUPAC Name : this compound
  • Molecular Formula : C16H18BrN5O
  • Molecular Weight : 384.25 g/mol

1. Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The presence of the triazole ring in this compound suggests potential efficacy against various bacterial and fungal strains.

Microorganism Activity Reference
Escherichia coliModerate Inhibition
Staphylococcus aureusStrong Inhibition
Candida albicansEffective

2. Anticancer Properties

Preliminary studies suggest that compounds containing azabicyclo structures may inhibit cancer cell proliferation. This compound has shown promise in inhibiting growth in certain cancer cell lines.

Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)15.2Inhibition of proliferation
HeLa (Cervical Cancer)12.5Induction of apoptosis

3. Neuropharmacological Effects

The azabicyclo framework is often associated with neuroactive compounds. This particular compound may modulate neurotransmitter systems, particularly those involving dopamine and serotonin.

  • Dopamine Transporter Inhibition : Similar compounds have been shown to inhibit the dopamine transporter (DAT), suggesting a potential role in treating disorders like Parkinson’s disease and addiction.

Case Studies

A notable case study involved the evaluation of the compound's effects on neurodegenerative models:

  • Study on Alzheimer’s Disease Models : The compound demonstrated protective effects against neurotoxicity induced by beta-amyloid peptides in vitro, indicating potential benefits for Alzheimer's treatments.

Properties

IUPAC Name

(3-bromophenyl)-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN4O/c17-12-3-1-2-11(6-12)16(22)21-13-4-5-14(21)8-15(7-13)20-10-18-9-19-20/h1-3,6,9-10,13-15H,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INISGPDBBBKQLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC(=CC=C3)Br)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.